molecular formula C16H20N4O3S B14163782 (5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione CAS No. 378757-16-5

(5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B14163782
CAS No.: 378757-16-5
M. Wt: 348.4 g/mol
InChI Key: AZPMJNQINONECH-UHFFFAOYSA-N
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Description

(5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that includes a pyrimidine ring, a methoxyphenyl group, and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione typically involves multiple steps, starting with the preparation of the pyrimidine ring. This can be achieved through a condensation reaction between a suitable aldehyde and a thiourea derivative. The methoxyphenyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the dimethylaminoethyl group through an alkylation reaction. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to enhance reaction rates. Additionally, purification methods such as recrystallization and chromatography would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the pyrimidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

(5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with unique properties, such as improved conductivity or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-hydroxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione
  • (5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Uniqueness

The uniqueness of (5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. For example, the methoxy group may enhance its solubility and bioavailability, while the dimethylaminoethyl group may improve its binding affinity to certain molecular targets.

Properties

CAS No.

378757-16-5

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

5-[2-(dimethylamino)ethyliminomethyl]-6-hydroxy-1-(3-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C16H20N4O3S/c1-19(2)8-7-17-10-13-14(21)18-16(24)20(15(13)22)11-5-4-6-12(9-11)23-3/h4-6,9-10,22H,7-8H2,1-3H3,(H,18,21,24)

InChI Key

AZPMJNQINONECH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN=CC1=C(N(C(=S)NC1=O)C2=CC(=CC=C2)OC)O

Origin of Product

United States

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